Ethyl phenylphosphonite

Description

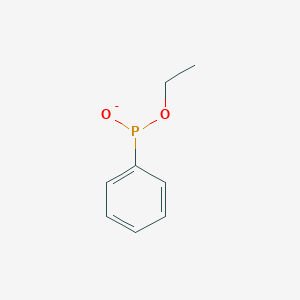

Ethyl phenylphosphonite (CAS: 1638-86-4), also referred to as dithis compound, is an organophosphorus compound with the molecular formula C₁₀H₁₅O₂P and a molecular weight of 198.20 g/mol . Structurally, it consists of a trivalent phosphorus atom bonded to a phenyl group and two ethoxy groups. This compound is sensitive to air and moisture, requiring storage at 0–6°C . Its boiling point is reported as 113°C at 0.7 mm Hg, and it exhibits a density of 1.032 g/mL at 25°C .

Key applications include:

Properties

CAS No. |

62740-39-0 |

|---|---|

Molecular Formula |

C8H10O2P- |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

ethoxy(phenyl)phosphinite |

InChI |

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q-1 |

InChI Key |

DJHASRVNBMMHLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

2.1. Reagent in Organic Synthesis

Ethyl phenylphosphonite is widely used as a reagent in the synthesis of phosphonates and phosphinates. It can facilitate the formation of various organophosphorus compounds through methods such as:

- Markovnikov Addition Reactions : this compound undergoes regioselective Markovnikov addition reactions with terminal alkynes, which is crucial for synthesizing more complex phosphonates .

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions to form arylphosphonates with high yields and functional group tolerance .

2.2. Formation of Chiral Phosphorus Compounds

The compound plays a role in asymmetric synthesis, where it can be involved in electrophilic substitution reactions that lead to enantiomerically enriched phosphorus compounds. This aspect is particularly relevant in pharmaceutical chemistry, where chirality is essential for drug efficacy .

Material Science Applications

3.1. Flame Retardants

This compound derivatives are being explored as flame retardants in various polymers due to their phosphorus content, which enhances fire resistance properties. They are incorporated into materials such as flexible polyvinyl chloride and polyurethane .

3.2. Plasticizers

In addition to flame retardants, this compound is evaluated for use as a plasticizer, enhancing the flexibility and durability of plastic materials .

Case Studies

4.1. Synthesis of Arylphosphonates

A study demonstrated the efficiency of this compound in synthesizing arylphosphonates via palladium-catalyzed reactions with arylboronic acids. The method showed excellent yields and was scalable for industrial applications .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Palladium-Catalyzed Coupling | 80-95 | Arylboronic acid + this compound |

4.2. Asymmetric Electrophilic Reactions

Research highlighted the use of this compound in asymmetric electrophilic reactions, achieving high enantiomeric excess (up to 95%) in the synthesis of chiral phosphorus compounds .

| Compound Produced | Enantiomeric Excess (%) | Reaction Type |

|---|---|---|

| Chiral Phosphine | 57-95 | Asymmetric Electrophilic Reaction |

Comparison with Similar Compounds

Dimethyl Phenylphosphonite (CAS: 15715-42-1)

- Structure : Methyl ester groups replace ethyl groups.

- Properties: Boiling point of 95–97°C at 16 mm Hg, synthesized via Michaelis-Arbuzov reaction between phenyldichlorophosphine and methanol .

- Applications : Key intermediate in photoinitiator synthesis (e.g., LAP photoinitiator) .

- Reactivity : Less steric hindrance than ethyl derivatives, enhancing reactivity in Arbuzov rearrangements .

Diisopropyl Phenylphosphonite (CAS: 36238-99-0)

- Structure : Isopropyl ester groups.

- Properties : Higher steric bulk reduces reactivity in nucleophilic substitutions compared to ethyl or methyl analogues.

- Applications: Limited use in catalysis due to lower activity in metal coordination .

Ethyl Diphenylphosphinite (CAS: Not explicitly listed)

- Structure : One ethoxy group and two phenyl groups attached to phosphorus.

- Reactivity: Phosphinite (PIII) with stronger π-donor ability than phosphonites, influencing catalytic selectivity in ethylene oligomerization .

- Synthesis : Reacted with 1,1-dibromo-1-alkenes to form alkynylphosphine oxides .

Oxidation State Variants

Ethyl Phenylphosphinate (CAS: Not explicitly listed)

Ethyl Methylphosphonite (CAS: 16391-07-4)

- Structure : Methyl and ethyl groups on phosphorus.

- Properties : Pyrophoric nature necessitates handling under inert atmospheres .

- Applications: Limited to specialized syntheses due to handling challenges .

Comparative Data Table

Key Research Findings

- Catalytic Performance: this compound-based nickel complexes exhibit higher ethylene oligomerization activity (57,300 mol C₂H₄ mol Ni⁻¹ h⁻¹) compared to acyclic phosphonite ligands, which show lower turnover frequencies .

- Synthetic Efficiency : In Cs₂CO₃-promoted reactions, dithis compound achieves >80% yields in alkynylphosphonate synthesis, outperforming trialkyl phosphites in substrate scope .

- Steric Effects : Dimthis compound’s smaller ester groups enable faster reaction kinetics in Michaelis-Arbuzov rearrangements compared to bulkier analogues .

Preparation Methods

Optimization with Catalytic Additives

Incorporating triethylamine (8 kg per 230 kg acyl chloride) accelerates the reaction by neutralizing HCl byproducts, reducing side reactions. For instance, a large-scale synthesis achieved 328 kg of product by maintaining 75°C and using static electricity to manage chloroethane gas emissions. Post-reaction washing with alkaline, acidic, and neutral aqueous phases ensures high purity (96.7–97.0%).

Catalytic Alkylation with Ethyl Iodide

Industrial-scale production often employs ethyl iodide as a catalyst in the rearrangement of triethyl phosphite. The reaction requires a "heel" of preformed ethyl phenylphosphonate (20–25% by weight) to stabilize exothermic conditions. Key steps include:

- Heating the heel to 175–185°C (above triethyl phosphite’s boiling point).

- Gradually adding triethyl phosphite (98% purity) to maintain temperature control.

- Using ethyl iodide (2–2.5 wt%) to catalyze the Arbuzov rearrangement.

This method achieves 97–99% purity with yields up to 91% and minimizes byproducts like ethylene bromide or methyl iodide. The heel mechanism prevents runaway reactions, making it safer for bulk synthesis.

Esterification of Phenylphosphonic Acid Derivatives

Esterification of phenylphosphonic acid with ethanol offers an alternative route. A patent describes reacting phenylphosphonic dichloride with dehydrated alcohol under cooling, followed by oxidation with 30% hydrogen peroxide. The process involves:

- Mixing phenylphosphonic dichloride with ethanol at 0–5°C.

- Oxidizing the intermediate with H$$2$$O$$2$$ at 40–60°C.

- Neutralizing with dilute HCl and distilling under vacuum (180°C, 10 Pa).

This method yields 85–91% ethyl phenylphosphonate but requires careful pH control during neutralization to avoid hydrolysis.

Large-Scale Industrial Synthesis

Industrial protocols emphasize cost-effectiveness and safety. One approach uses diethyl sulfate as an alkylating agent in the presence of sodium hydroxide:

- Adding 0.55 mol diethyl sulfate to a sodium hydroxide-treated organic layer at 60–80°C.

- Adjusting pH to 8–10 post-reaction to isolate the product.

- Drying with anhydrous Na$$2$$SO$$4$$ and evaporating solvents under reduced pressure.

This method achieves 89% yield and scales efficiently to multi-kilogram batches, though it generates sodium sulfate waste.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Purity | Scale |

|---|---|---|---|---|---|

| Arbuzov Rearrangement | Triethyl phosphite, BzCl | RT, 12 h | 95% | >98% | Laboratory |

| Catalytic Alkylation | Triethyl phosphite, EtI | 175–185°C, heel | 91% | 97–99% | Industrial |

| Esterification | Phenylphosphonic dichloride, EtOH | 0–5°C, H$$2$$O$$2$$ | 85–91% | 96.7–97.0% | Pilot plant |

| Industrial Alkylation | Diethyl sulfate, NaOH | 60–80°C, pH 8–10 | 89% | 96.2–96.9% | Multi-kilogram |

Q & A

Q. What are the standard laboratory synthesis protocols for ethyl phenylphosphonite, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution or Michaelis-Becker-like reactions. A validated protocol involves a one-pot reaction of 1-ethoxyphosphonates with triphenylphosphonium tetrafluoroborate and phosphorus nucleophiles (e.g., dithis compound) under mild, catalyst-free conditions, achieving yields of 65–85% . Optimization strategies include:

- Temperature control : Maintaining 0–25°C to prevent side reactions.

- Solvent selection : Using anhydrous THF or dichloromethane to enhance nucleophilicity.

- Stoichiometric ratios : A 1:1.2 molar ratio of phosphonite to nucleophile improves efficiency. Tabulated yields from recent studies:

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Dithis compound | 78 | THF, 25°C, 12 hr |

| Methyl diphenylphosphinite | 85 | DCM, 0°C, 8 hr |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : P NMR (δ 15–25 ppm for P(III) species) and H/C NMR to confirm purity and structural integrity .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion detection (e.g., [M+H] at m/z 199.1 for CHOP) .

- Infrared (IR) spectroscopy : Peaks at 950–1050 cm (P-O-C stretching) and 1430 cm (P-phenyl bonds) . Journals like the Beilstein Journal of Organic Chemistry mandate full experimental details, including solvent suppression methods in NMR and calibration standards for MS, to ensure reproducibility .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Storage : Under inert atmosphere (Ar/N) at 2–8°C in amber glass vials to prevent oxidation .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions.

- Safety : While not classified as carcinogenic, avoid inhalation/contact; LD data are unavailable, necessitating standard PPE (gloves, goggles) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or cross-coupling reactions?

this compound’s P(III) center exhibits configurational stability, enabling retention of stereochemistry during alkylation. Studies using optically active precursors show >90% enantiomeric excess (ee) in Michaelis-Arbusov reactions, critical for synthesizing chiral phosphonates . Mechanistic insights:

- Nucleophilic attack : The planar transition state minimizes steric hindrance, favoring retention.

- Solvent effects : Polar aprotic solvents stabilize intermediates, enhancing stereoselectivity .

Q. What computational approaches (e.g., DFT, molecular dynamics) predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electron density : The phosphorus lone pair participates in π-backbonding with phenyl groups, reducing electrophilicity.

- Reactivity hotspots : The P-O bond (bond order 1.2) is susceptible to nucleophilic cleavage . Tabulated DFT parameters:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| P-O bond length | 1.65 Å |

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., yield disparities) for this compound-mediated syntheses?

Methodological rigor is essential:

- Reproducibility checks : Replicate studies using identical substrates, solvents, and equipment (e.g., calibrated syringes for moisture-sensitive steps) .

- Statistical analysis : Apply ANOVA or t-tests to assess variability across batches; outliers may indicate unaccounted variables (e.g., trace water) .

- Data reporting : Journals like Tetrahedron require detailed supplementary materials, including raw NMR/MS spectra and reaction monitoring data (TLC/HPLC) .

Q. What strategies optimize the use of this compound in synthesizing bisphosphoric analogs with enhanced biological activity?

Recent advances:

- Co-catalysis : Adding 5 mol% CuI accelerates P-P bond formation, reducing reaction time from 12 hr to 4 hr .

- Substrate design : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring increases electrophilicity, improving yields to >90% .

- Green chemistry : Solvent-free mechanochemical grinding achieves 80% yield, reducing waste .

Notes on Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.